Ethyl 2-((4-chlorobenzylidene)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a 4-chlorophenyl group and a methyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate typically involves the condensation of 4-chlorobenzaldehyde with ethyl 2-aminobutanoate. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:
4-chlorobenzaldehyde+ethyl 2-aminobutanoate→Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chlorophenyl)-4-methylbutanoate
- Ethyl 2-(4-chlorophenyl)-3-methylbutanoate
Uniqueness
Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the methyleneamino linkage. These features confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C13H16ClNO2 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylideneamino]butanoate |
InChI |
InChI=1S/C13H16ClNO2/c1-3-12(13(16)17-4-2)15-9-10-5-7-11(14)8-6-10/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
STDHSFDIEBEECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.